molecular formula C23H30N2O4S B2985046 N-(4-methoxyphenethyl)-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 941955-32-4

N-(4-methoxyphenethyl)-2-(1-tosylpiperidin-2-yl)acetamide

Cat. No.: B2985046
CAS No.: 941955-32-4
M. Wt: 430.56
InChI Key: AAGVJCMBSXKMFI-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenethyl)-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic acetamide derivative characterized by a 4-methoxyphenethyl group attached to the acetamide nitrogen and a 1-tosylpiperidin-2-yl moiety at the acetyl position.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-18-6-12-22(13-7-18)30(27,28)25-16-4-3-5-20(25)17-23(26)24-15-14-19-8-10-21(29-2)11-9-19/h6-13,20H,3-5,14-17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGVJCMBSXKMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenethyl)-2-(1-tosylpiperidin-2-yl)acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride and a suitable base.

    Attachment of the Methoxyphenethyl Moiety: The methoxyphenethyl group is attached through a nucleophilic substitution reaction.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Common industrial methods include continuous flow synthesis and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenethyl)-2-(1-tosylpiperidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

N-(4-methoxyphenethyl)-2-(1-tosylpiperidin-2-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenethyl)-2-(1-tosylpiperidin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues with Anticancer Activity

Key Compounds :

  • N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38)
  • N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (39)
  • N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (40)

Comparison :
These compounds (38–40) share the N-(methoxyphenyl)acetamide core but replace the 1-tosylpiperidin group with sulfonylated quinazoline derivatives linked to pyrrolidine, piperidine, or morpholine rings. In MTT assays against HCT-1, SF268, HT-15, MCF-7, and PC-3 cancer cell lines, compound 38 showed IC₅₀ values <10 μM, outperforming the target compound’s structural analogs. The quinazoline-sulfonyl moiety enhances DNA intercalation or kinase inhibition, whereas the target compound’s tosylpiperidin group may favor proteolytic enzyme modulation .

Table 1: Anticancer Activity of Selected Acetamides

Compound Substituents (R1, R2) Cell Lines Tested IC₅₀ (μM) Reference
Target Compound R1: 4-methoxyphenethyl; R2: 1-tosylpiperidin N/A N/A -
38 R1: 4-methoxyphenyl; R2: pyrrolidinylquinazoline HCT-1, MCF-7 <10
39 R1: 2-methoxyphenyl; R2: piperidinylquinazoline SF268, PC-3 12–15

Serotonin Receptor Modulators

Key Compound :

  • PhX ((S)-2-(1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-N-(4-methoxyphenethyl)acetamide)

Comparison :
PhX shares the N-(4-methoxyphenethyl)acetamide backbone but incorporates a dioxohexahydropyrrolopyrazine group instead of the tosylpiperidin. In insect models, PhX inhibited serotonin receptors (EC₅₀ ~5 μM), disrupting cellular immunity. The rigid pyrrolopyrazine system likely enhances receptor specificity, whereas the target compound’s flexible tosylpiperidin may confer broader enzyme interactions. Both compounds highlight the role of methoxyphenethyl in membrane permeability .

SARS-CoV-2 Main Protease Inhibitors

Key Compounds :

  • 5RH2 (2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide)
  • 5RGZ (2-(3-cyanophenyl)-N-(pyridin-3-yl)acetamide)

Comparison: These pyridine-containing acetamides bind SARS-CoV-2 main protease via interactions with HIS163 and ASN142. While the target compound lacks a pyridine ring, its tosylpiperidin group’s sulfonyl oxygen may similarly engage in hydrogen bonding. The chlorophenyl/cyanophenyl substituents in 5RH2/5RGZ improve binding affinity (ΔG < -22 kcal/mol), whereas the methoxyphenethyl group in the target compound could enhance solubility but reduce protease affinity .

Cytotoxic Acetamides with Simplified Substituents

Key Compound :

  • N-(4-Hydroxyphenethyl)acetamide (Compound 2)

Comparison :
This analog replaces the methoxy and tosylpiperidin groups with a hydroxy group. It exhibited moderate cytotoxicity (38.3% mortality at 0.1 mg/mL in brine shrimp assays), underscoring the necessity of electron-withdrawing groups (e.g., tosyl) or extended aromatic systems (e.g., quinazoline) for potent activity. The methoxy group in the target compound likely enhances metabolic stability compared to the hydroxyl analog .

Enzyme-Targeting Tosylpiperazine Derivatives

Key Compound :

  • N-(4-Fluorophenyl)-2-[4-tosylpiperazin-1-yl]acetamide

Comparison: This compound substitutes the target’s tosylpiperidin with a tosylpiperazine and replaces methoxyphenethyl with fluorophenyl. The piperazine ring’s additional nitrogen may confer basicity, altering pharmacokinetics compared to the target’s piperidine-based scaffold .

Table 2: Structural and Pharmacokinetic Comparison

Compound Aromatic Group Heterocycle LogP (Predicted) Key Target
Target Compound 4-Methoxyphenethyl 1-Tosylpiperidin 3.8 Proteases/kinases
N-(4-Fluorophenyl)-... 4-Fluorophenyl 4-Tosylpiperazine 3.2 Cyclooxygenase
PhX 4-Methoxyphenethyl Dioxopyrrolopyrazine 2.5 Serotonin receptor

Biological Activity

N-(4-methoxyphenethyl)-2-(1-tosylpiperidin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : Achieved through cyclization reactions with appropriate precursors.
  • Introduction of the Tosyl Group : This is done using tosyl chloride in the presence of a base.
  • Attachment of the Methoxyphenethyl Moiety : Involves nucleophilic substitution.
  • Formation of the Acetamide Linkage : Finalized through amidation reactions.

The compound's structure allows it to interact with various biological targets, potentially leading to diverse pharmacological effects .

Antioxidant Activity

Research indicates that derivatives of acetamide, including this compound, exhibit significant antioxidant properties. A study reported that related compounds demonstrated effective scavenging of free radicals, particularly in assays measuring ABTS and DPPH radical scavenging activities .

Antimicrobial Effects

This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacteria, although specific data on this compound's efficacy against particular strains remains limited .

Analgesic and Anti-inflammatory Potential

The compound has also been studied for potential analgesic and anti-inflammatory effects. Its mechanism may involve modulation of pain pathways or inhibition of inflammatory mediators, which warrants further investigation through in vivo studies .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Receptor Binding : The compound may interact with specific receptors, modulating their activity.
  • Enzyme Inhibition : It could inhibit enzymes involved in inflammatory processes or oxidative stress.
  • Cell Signaling Modulation : Alterations in cellular signaling pathways may lead to observed biological effects.

Further detailed studies are required to clarify these mechanisms and identify specific molecular targets .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantSignificant radical scavenging activity
AntimicrobialPotential inhibition of bacterial growth
AnalgesicPossible modulation of pain pathways

Case Study: Antioxidant Evaluation

In a comparative study on antioxidant activity, several acetamide derivatives were tested against reactive oxygen species (ROS). The results indicated that compounds similar to this compound significantly reduced ROS levels in macrophage cell lines stimulated with inflammatory agents. Notably, the compound exhibited an LD50 value indicating low cytotoxicity while maintaining effective antioxidant properties .

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